molecular formula C19H22N2O4S B11231281 N-(2-ethylphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-ethylphenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231281
M. Wt: 374.5 g/mol
InChI Key: QRIYHGPOKLTELN-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzoxazine ring, a methanesulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring, followed by the introduction of the methanesulfonyl and carboxamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazine derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N-(2-ETHYLPHENYL)-4-METHANESULFONYL-6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and methanesulfonyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C19H22N2O4S/c1-4-14-7-5-6-8-15(14)20-19(22)18-12-21(26(3,23)24)16-11-13(2)9-10-17(16)25-18/h5-11,18H,4,12H2,1-3H3,(H,20,22)

InChI Key

QRIYHGPOKLTELN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C

Origin of Product

United States

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